molecular formula C13H8Cl3NS B15179659 Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)- CAS No. 117013-65-7

Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-

Cat. No.: B15179659
CAS No.: 117013-65-7
M. Wt: 316.6 g/mol
InChI Key: YTXOWKYHXFDMER-UHFFFAOYSA-N
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Description

3’,4’,4-Trichlorothiobenzanilide is a synthetic organic compound characterized by the presence of three chlorine atoms and a thiobenzanilide moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,4-Trichlorothiobenzanilide typically involves the chlorination of thiobenzanilide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 3’,4’,4-Trichlorothiobenzanilide may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,4’,4-Trichlorothiobenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiobenzanilide derivatives with reduced chlorine content.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiobenzanilide derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

3’,4’,4-Trichlorothiobenzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3’,4’,4-Trichlorothiobenzanilide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.

Comparison with Similar Compounds

    3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical properties and applications.

    3,4,4’-Trichlorocarbanilide: Shares the trichlorinated benzene ring but differs in the functional groups attached, resulting in distinct chemical behavior and uses.

Uniqueness: 3’,4’,4-Trichlorothiobenzanilide is unique due to its specific arrangement of chlorine atoms and the presence of the thiobenzanilide moiety

Properties

CAS No.

117013-65-7

Molecular Formula

C13H8Cl3NS

Molecular Weight

316.6 g/mol

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H8Cl3NS/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

YTXOWKYHXFDMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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